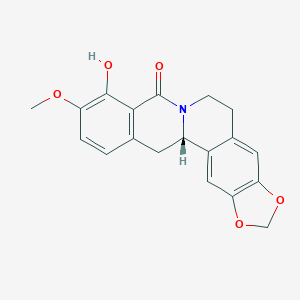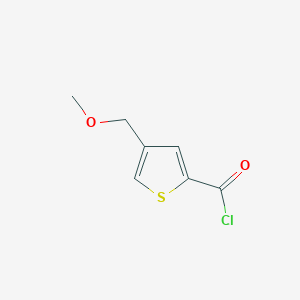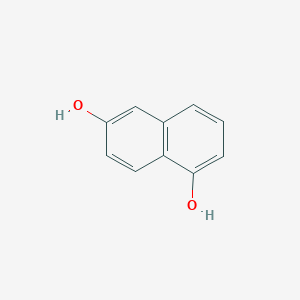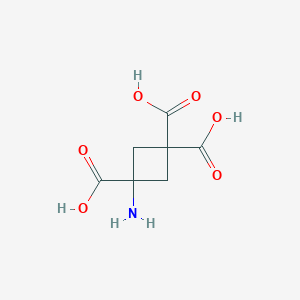
1,4-二羟基萘
概述
描述
1,4-萘二酚,也称为1,4-二羟基萘,是一种有机化合物,其分子式为C10H8O2。它是萘的衍生物,其特征在于萘环的1位和4位上有两个羟基。 这种化合物以其独特的化学性质而闻名,在科学研究和工业中有着广泛的应用 .
科学研究应用
1,4-萘二酚在科学研究中有着广泛的应用:
化学: 它用作合成各种有机化合物的先驱体,以及化学反应中的试剂。
生物学: 1,4-萘二酚衍生物因其抗菌和抗氧化性能而被研究.
安全和危害
1,4-Dihydroxynaphthalene is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
未来方向
作用机制
1,4-萘二酚的作用机制涉及其与分子靶标和途径的相互作用。它可以通过清除自由基和抑制氧化应激来充当抗氧化剂。 此外,它的羟基使其能够参与氢键和其他与生物分子的相互作用,从而促进了它的生物活性 .
生化分析
Biochemical Properties
1,4-Dihydroxynaphthalene is involved in various biochemical reactions. It is easily reduced by various agents . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme 1-naphthol hydroxylase, which converts 1-naphthol to 1,2-dihydroxynaphthalene .
Cellular Effects
1,4-Dihydroxynaphthalene has been found to have various effects on cells. It has been associated with cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,4-Dihydroxynaphthalene involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydroxynaphthalene change over time. It has been found to have moderate-to-excellent activity and can be leads for more potent 5-hydroxy-2-substituted naphthoquinones as novel anticancer agents .
Metabolic Pathways
1,4-Dihydroxynaphthalene is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels
准备方法
合成路线和反应条件: 1,4-萘二酚可以通过多种方法合成。一种常见的途径是在回流条件下用亚硝酸在乙酸中氧化萘。 该过程最初形成中间体,然后用重铬酸钠二水合物在硫酸中处理,得到1,4-萘二酚 .
工业生产方法: 1,4-萘二酚的工业生产通常涉及萘的溴化,然后进行水解。 例如,萘的光溴化可以生成六溴化中间体,然后在丙酮水溶液中进行银离子辅助水解,生成1,4-萘二酚 .
化学反应分析
反应类型: 1,4-萘二酚会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 1,4-萘二酚可以用高锰酸钾或三氧化铬等试剂氧化成1,4-萘醌。
还原: 1,4-萘二酚可以用硼氢化钠等还原剂还原。
取代: 卤化反应可以在受控条件下用溴或氯进行.
主要产物:
氧化: 1,4-萘醌
还原: 还原了官能团的1,4-萘二酚衍生物
取代: 卤代萘衍生物
相似化合物的比较
1,4-萘二酚可以与其他类似的化合物进行比较,例如:
1,2-二羟基萘: 结构类似,但羟基位于1位和2位。
1,6-二羟基萘: 羟基位于1位和6位,反应性和应用不同.
1,4-萘醌: 1,4-萘二酚的氧化形式,用于不同的化学反应和应用.
1,4-萘二酚因其独特的羟基位置而脱颖而出,赋予了其独特的化学性质和反应性,与它的类似物相比。
属性
IUPAC Name |
naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
| Record name | 1,4-Naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-60-8 | |
| Record name | 1,4-Naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















